8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine 8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 4931-20-8
VCID: VC17293218
InChI: InChI=1S/C13H11N3/c1-10-6-5-9-16-13(10)14-12(15-16)11-7-3-2-4-8-11/h2-9H,1H3
SMILES:
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol

8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

CAS No.: 4931-20-8

Cat. No.: VC17293218

Molecular Formula: C13H11N3

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine - 4931-20-8

Specification

CAS No. 4931-20-8
Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
IUPAC Name 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C13H11N3/c1-10-6-5-9-16-13(10)14-12(15-16)11-7-3-2-4-8-11/h2-9H,1H3
Standard InChI Key UWWCNRMKOGOCNZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC(=N2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Core Architecture and Substituent Effects

The molecular framework of 8-methyl-2-phenyl- triazolo[1,5-a]pyridine consists of a pyridine ring fused to a 1,2,4-triazole system. The numbering convention assigns position 2 to the phenyl group and position 8 to the methyl substituent (Figure 1) . This arrangement creates distinct electronic and steric environments:

  • Position 2: The phenyl group introduces aromatic π-electron density, enhancing intermolecular interactions such as π-stacking with biological targets .

  • Position 8: The methyl group modulates electron density at the pyridine nitrogen, influencing solubility and metabolic stability.

Comparative studies of substituent effects reveal that methyl groups at position 8 improve pharmacokinetic profiles by reducing oxidative metabolism compared to halogenated analogues .

Table 1: Physicochemical Properties of 8-Methyl-2-phenyl- triazolo[1,5-a]pyridine

PropertyValue
Molecular FormulaC₁₃H₁₁N₃
Molecular Weight209.25 g/mol
CAS Registry Number4931-20-8
Key SubstituentsPhenyl (C₆H₅), Methyl (CH₃)

Synthetic Methodologies

Microwave-Assisted Catalyst-Free Synthesis

A breakthrough in synthesizing 1,2,4-triazolo[1,5-a]pyridines was achieved through a microwave-mediated tandem reaction between enaminonitriles and benzohydrazides . This method eliminates the need for transition metal catalysts or stoichiometric oxidants, aligning with green chemistry principles:

  • Transamidation: Enaminonitrile (1) reacts with benzohydrazide (2) to form intermediate A, releasing dimethylamine.

  • Nucleophilic Addition: The nitrile group in A undergoes intramolecular attack by the adjacent nitrogen lone pair, yielding intermediate B.

  • Condensation and Cyclization: Intermediate C forms via carbonyl condensation, followed by water elimination to generate the triazolopyridine core .

Reaction optimization in toluene at 120°C for 24 hours afforded the target compound in 83% yield, with broader substrate tolerance for electron-donating and withdrawing groups .

Table 2: Optimization of Reaction Conditions for 8-Methyl-2-phenyl Derivative

SolventTemperature (°C)Time (h)Yield (%)
Toluene1202483
DMF1202445
Acetonitrile1202452

Pharmacological Applications

RORγt Inverse Agonism

8-Methyl-2-phenyl- triazolo[1,5-a]pyridine derivatives exhibit potent inhibition of retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a therapeutic target for autoimmune diseases . Structural modifications at position 8 significantly influence activity:

  • Methyl Substituent: Enhances metabolic stability in human liver microsomes (CL₍ᵢₙₜ₎ = 0.032 mL/min/mg) compared to unsubstituted analogues .

  • Phenyl Group: Facilitates hydrophobic interactions within the RORγt ligand-binding domain, as confirmed by X-ray crystallography .

In murine models, lead analogues demonstrated dose-dependent suppression of IL-17A production, underscoring their potential in psoriasis treatment .

Table 3: Biological Activity of Selected Triazolopyridine Derivatives

CompoundRORγt IC₅₀ (nM)Metabolic Stability (CL₍ᵢₙₜ₎)
3a410.032 mL/min/mg
5a280.019 mL/min/mg

Comparative Analysis with Analogues

Substituent-Driven Pharmacokinetics

The 8-methyl group confers distinct advantages over other substituents:

  • vs. 6-Iodo Analogues: Methyl substitution avoids the metabolic liabilities associated with halogenated derivatives (e.g., deiodination).

  • vs. 2-Sulfonamide Derivatives: The phenyl group at position 2 improves blood-brain barrier penetration relative to polar sulfonamides .

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